Ropidoxuridine itself is inactive but exerts its effects after conversion to IUdR. IUdR is an iodinated analog of deoxyuridine. When incorporated into DNA during replication, IUdR increases the sensitivity of cells to ionizing radiation. This increased sensitivity is attributed to IUdR's ability to promote DNA strand breaks upon irradiation [, ].
Ropidoxuridine is primarily investigated for its potential to enhance the effectiveness of radiotherapy in cancer treatment [, , ]. By increasing the sensitivity of cancer cells to ionizing radiation, Ropidoxuridine could potentially improve treatment outcomes. Studies have explored its use in combination with radiotherapy in various cancers, including gastrointestinal cancers [] and glioblastoma [].
Research suggests that Ropidoxuridine can synergize with other anti-cancer agents, enhancing their effectiveness []. For example, a study demonstrated synergistic activity between Ropidoxuridine and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells []. This synergistic effect is attributed to Ropidoxuridine's ability to enhance Alisertib-induced G2/M cell cycle arrest [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: